ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a methoxybenzenesulfonyl group, and a benzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction using a suitable amine and a carboxylic acid derivative.
Attachment of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group can be attached through a sulfonylation reaction using a suitable sulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Scientific Research Applications
ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a probe to investigate enzyme activity or protein interactions.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:
4-ETHYL-5-[1-(4-METHOXYBENZENESULFONYL)PIPERIDIN-4-YL]-4H-1,2,4-TRIAZOLE-3-THIOL: This compound has a similar methoxybenzenesulfonyl group but differs in its core structure and functional groups.
INDOLE DERIVATIVES: Indole derivatives share some structural similarities and have diverse biological activities.
Properties
Molecular Formula |
C26H23NO7S |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
ethyl 5-[benzoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H23NO7S/c1-4-33-26(29)24-17(2)34-23-15-10-19(16-22(23)24)27(25(28)18-8-6-5-7-9-18)35(30,31)21-13-11-20(32-3)12-14-21/h5-16H,4H2,1-3H3 |
InChI Key |
TVUVUDSZEIYXAN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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